2-(1-Ethoxyethoxy)but-3-enenitrile

Description

Contextualization within Functionalized Nitrile and Acetal (B89532) Chemistry

The molecular structure of 2-(1-Ethoxyethoxy)but-3-enenitrile incorporates three key functional groups: a nitrile, an acetal, and an alkene. Each of these moieties holds a significant place in the canon of organic chemistry.

Nitriles , characterized by the -C≡N group, are versatile synthetic intermediates. The carbon atom is electrophilic, while the nitrogen is weakly nucleophilic, and the triple bond can participate in various cycloaddition reactions. nih.gov Nitriles can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones, making them a cornerstone of synthetic strategy. organic-chemistry.orgtandfonline.com The presence of a nitrile group often imparts unique reactivity and can serve as a handle for C-C bond formation or as a directing group in C-H activation. nih.gov

Acetals , on the other hand, are primarily recognized as robust protecting groups for aldehydes and ketones. nih.govrsc.orgresearchgate.netnih.govnih.gov Formed by the reaction of a carbonyl compound with an alcohol, acetals are stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents. nih.gov This stability allows for selective reactions to be performed elsewhere in a molecule. rsc.org The ethoxyethoxy group in the target molecule is a specific type of acetal, which can be readily cleaved under mild acidic conditions to reveal a hydroxyl group. This latent hydroxyl group, positioned alpha to the nitrile, classifies the core structure as a protected cyanohydrin.

The combination of a nitrile and an acetal in one molecule, as seen in this compound, creates a powerful synthon. It represents a protected cyanohydrin, a class of compounds that are crucial intermediates in the synthesis of α-hydroxy acids, α-amino alcohols, and other biologically significant molecules.

Strategic Importance of Multifunctionalized Building Blocks in Complex Molecule Synthesis

The efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials and key intermediates. Multifunctionalized building blocks, such as this compound, are of immense strategic importance for several reasons:

Access to Molecular Complexity: The presence of several reactive sites allows for diverse and intricate molecular scaffolds to be constructed from a single precursor. acs.org For instance, the alkene, nitrile, and latent hydroxyl group in this compound can each be manipulated selectively to build molecular complexity in a controlled manner. This is particularly valuable in the synthesis of natural products and in the generation of libraries of diverse molecules for drug discovery.

Orthogonal Reactivity: The different functional groups within a multifunctional building block often exhibit orthogonal reactivity, meaning that one group can be reacted selectively in the presence of the others by choosing appropriate reaction conditions. This allows for a high degree of control over the synthetic outcome and avoids the need for extensive protection-deprotection sequences.

The strategic deployment of such building blocks is a central theme in modern organic synthesis, enabling the construction of highly complex and functionally dense molecules with greater efficiency and precision.

Overview of Key Research Trajectories Pertaining to this compound

While extensive, dedicated research on this compound itself is not heavily documented in publicly available literature, its structure as a protected α,β-unsaturated cyanohydrin ether places it at the intersection of several important research areas in synthetic organic chemistry. The likely research trajectories involving this and structurally similar compounds focus on leveraging its unique combination of functional groups.

Research in the area of cyanohydrin chemistry is a major trajectory. The development of new methods for the asymmetric synthesis of cyanohydrins and their derivatives is a vibrant field of research, as these are precursors to enantiomerically pure α-hydroxy acids and other chiral building blocks. The ethoxyethoxy group in the target molecule serves as a common protecting group for the cyanohydrin functionality, allowing for various transformations to be carried out on other parts of the molecule before its removal.

Another significant research direction is the synthetic utility of α,β-unsaturated nitriles . These compounds are versatile Michael acceptors and can participate in a wide range of conjugate addition reactions. The presence of the protected hydroxyl group at the α-position can influence the stereochemical outcome of such additions. Furthermore, the alkene moiety can undergo various transformations, including cycloadditions, epoxidations, and hydroborations, leading to a diverse array of functionalized products.

The development of cascade reactions involving substrates like this compound is also a plausible research focus. The multiple functional groups present a unique opportunity for designing sequential reactions where a single set of reagents can trigger a series of transformations, rapidly building molecular complexity. For example, a reaction could be initiated at the alkene, followed by an intramolecular cyclization involving the nitrile or the deprotected hydroxyl group.

While specific studies on this compound are limited, the principles of its reactivity and potential applications can be inferred from the broader context of research on functionalized nitriles, protected cyanohydrins, and multifunctional building blocks in organic synthesis.

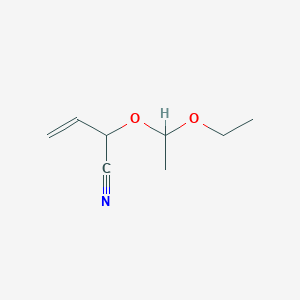

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-ethoxyethoxy)but-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-8(6-9)11-7(3)10-5-2/h4,7-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKABSGUBNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(C=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545705 | |

| Record name | 2-(1-Ethoxyethoxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72252-03-0 | |

| Record name | 2-(1-Ethoxyethoxy)but-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Ethoxyethoxy but 3 Enenitrile

Retrosynthetic Analysis and Identification of Precursor Molecules

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-(1-ethoxyethoxy)but-3-enenitrile, several disconnections can be proposed to identify potential precursor molecules.

The most logical disconnection points are at the C-O bond of the acetal (B89532) and the C-C bond adjacent to the nitrile group.

Acetal Disconnection: Breaking the acetal bond suggests a reaction between a protected cyanohydrin and ethyl vinyl ether. This identifies 2-hydroxybut-3-enenitrile and ethyl vinyl ether as key precursors.

C-C Bond Disconnection: A disconnection of the C2-C3 bond points towards an allylation of a protected cyanoacetaldehyde derivative. This suggests precursors such as (1-ethoxyethoxy)acetonitrile and an allyl halide (e.g., allyl bromide).

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | (1-Ethoxyethoxy)acetonitrile | Allyl Bromide |

| (1-Ethoxyethoxy)acetonitrile | Glycolonitrile (B6354644) | Ethyl vinyl ether |

Table 1: Retrosynthetic Analysis of this compound

This analysis suggests that a practical synthesis could begin with the protection of glycolonitrile with ethyl vinyl ether to form (1-ethoxyethoxy)acetonitrile, followed by allylation.

Conventional Synthetic Pathways

Based on the retrosynthetic analysis, several conventional synthetic strategies can be devised.

This approach focuses on the formation of the C2-C3 bond via alkylation of a nitrile precursor. The key step is the deprotonation of (1-ethoxyethoxy)acetonitrile to form a carbanion, which then acts as a nucleophile to attack an allyl halide.

The reaction can be summarized as follows:

Protection: Reaction of glycolonitrile with ethyl vinyl ether in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form (1-ethoxyethoxy)acetonitrile.

Deprotonation: Treatment of (1-ethoxyethoxy)acetonitrile with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding carbanion.

Alkylation: Addition of allyl bromide to the carbanion solution to yield the final product, this compound.

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Typical Yield (%) |

| Protection | Glycolonitrile | Ethyl vinyl ether | p-Toluenesulfonic acid | Dichloromethane (B109758) | 90-95 |

| Alkylation | (1-Ethoxyethoxy)acetonitrile | Allyl bromide | Lithium diisopropylamide (LDA) | THF | 75-85 |

Table 2: Hypothetical Yields for the Alkylation Pathway

An alternative strategy involves the formation of the acetal on a pre-existing cyanohydrin. This method would start with acrolein cyanohydrin (2-hydroxybut-3-enenitrile).

The proposed synthetic sequence is:

Cyanohydrin Formation: Reaction of acrolein with a cyanide source, such as sodium cyanide, followed by acidification to produce 2-hydroxybut-3-enenitrile.

Acetal Formation: Protection of the hydroxyl group of 2-hydroxybut-3-enenitrile by reacting it with ethyl vinyl ether under acidic conditions.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Hydroxybut-3-enenitrile | Ethyl vinyl ether | Pyridinium (B92312) p-toluenesulfonate | This compound |

Table 3: Key Reaction in the Cyanoacetalization Pathway

This route may be advantageous as it avoids the use of highly reactive carbanions.

Olefin functionalization presents a modern approach to the synthesis of complex molecules. nih.gov In this context, it might be possible to introduce the protected cyanomethyl group to an existing olefin. A potential, though more complex, route could involve the hydrocyanation of a suitable diene, followed by protection of the resulting alcohol.

A more direct, albeit challenging, approach could be the allylic cyanation of 1-butene (B85601) followed by the introduction of the ethoxyethoxy protecting group. However, controlling the regioselectivity of the cyanation would be a significant hurdle.

Catalytic Synthesis Routes

Catalytic methods offer the potential for more efficient and selective syntheses.

Transition metal catalysis can be a powerful tool for forming the key C-C bond in this compound. A plausible approach would be a transition metal-catalyzed cross-coupling reaction.

For instance, a palladium-catalyzed allylic alkylation could be employed. In this scenario, a suitable nucleophile derived from (1-ethoxyethoxy)acetonitrile would be coupled with an allyl electrophile, such as allyl acetate, in the presence of a palladium catalyst.

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | Triphenylphosphine | Sodium hydride | THF |

| Pd₂(dba)₃ | dppe | Potassium carbonate | Dioxane |

Table 4: Potential Catalytic Systems for Allylic Alkylation

This catalytic approach could offer milder reaction conditions and higher selectivity compared to traditional alkylation methods.

Organocatalytic Systems in the Preparation of this compound

The preparation of this compound can be envisioned through a two-step sequence: the initial formation of 2-hydroxybut-3-enenitrile (acrolein cyanohydrin) followed by the protection of the hydroxyl group. Organocatalysis offers a powerful tool for the key carbon-carbon bond-forming step, the asymmetric conjugate addition of a cyanide source to acrolein.

The direct enantioselective cyanation of α,β-unsaturated aldehydes, such as acrolein, can be achieved using chiral organocatalysts. These catalysts activate the substrate towards nucleophilic attack, controlling the stereochemical outcome of the reaction. While a specific organocatalytic system for the direct synthesis of this compound has not been extensively reported, analogous transformations provide a strong basis for its development. Chiral amines, such as pyrrolidine (B122466) derivatives, have been shown to be effective in activating α,β-unsaturated aldehydes towards conjugate addition reactions via the formation of a chiral enamine intermediate.

A plausible organocatalytic approach involves the use of a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether, to catalyze the addition of a cyanide source to acrolein. The cyanide source can be trimethylsilyl (B98337) cyanide (TMSCN), which is often preferred for its solubility and lower toxicity compared to hydrogen cyanide. The reaction would proceed through the formation of a chiral iminium ion, which then undergoes a stereocontrolled nucleophilic attack by the cyanide anion.

The subsequent step, the protection of the resulting 2-hydroxybut-3-enenitrile, involves the reaction with ethyl vinyl ether. This reaction is typically acid-catalyzed and leads to the formation of the ethoxyethoxy (EE) ether, a common protecting group for alcohols. The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is crucial to prevent the degradation of the acid-sensitive cyanohydrin.

A representative reaction scheme is as follows:

Organocatalytic Cyanation of Acrolein:

Acrolein is reacted with a cyanide source (e.g., TMSCN) in the presence of a chiral organocatalyst.

Protection of the Hydroxyl Group:

The resulting 2-hydroxybut-3-enenitrile is then treated with ethyl vinyl ether and a catalytic amount of a mild acid to afford this compound.

The choice of organocatalyst is critical for achieving high enantioselectivity in the initial step. Research in the field of asymmetric organocatalysis has identified several classes of catalysts effective for conjugate additions to enals.

| Catalyst Type | Example Catalyst | Typical Enantioselectivity (for analogous reactions) |

| Diarylprolinol Silyl Ethers | Diphenylprolinol TMS ether | 80-95% ee |

| Chiral Amines | (S)-Pyrrolidine-2-carboxamide derivatives | 75-90% ee |

| Chiral Thioureas | Bifunctional thiourea (B124793) catalysts | 85-99% ee |

This table presents typical enantioselectivities observed for the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated aldehydes and serves as a reference for the potential efficiency of the synthesis of the chiral precursor to this compound.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound Derivatives

The synthesis of enantiopure and diastereopure derivatives of this compound hinges on controlling the stereochemistry at two key centers: the carbon bearing the nitrile and ether groups (C2) and the carbon within the ethoxyethoxy group.

Enantioselective Synthesis:

The primary approach to obtaining enantiopure this compound lies in the highly enantioselective synthesis of its precursor, 2-hydroxybut-3-enenitrile. As discussed in the previous section, organocatalytic asymmetric cyanation of acrolein is a promising strategy. The use of a chiral organocatalyst ensures that one enantiomer of the cyanohydrin is formed preferentially. Subsequent protection of the enantiomerically enriched alcohol with ethyl vinyl ether will yield the corresponding enantiopure protected cyanohydrin. Since the protection step does not typically affect the existing stereocenter at C2, the enantiomeric excess of the final product is determined by the efficiency of the initial organocatalytic step.

Diastereoselective Synthesis:

The ethoxyethoxy protecting group itself contains a chiral center. When 2-hydroxybut-3-enenitrile is reacted with ethyl vinyl ether, a new stereocenter is formed, leading to the potential for a mixture of diastereomers. The control of this diastereoselectivity is often challenging. In many cases, the reaction proceeds with low diastereoselectivity, yielding a nearly 1:1 mixture of diastereomers. However, the diastereomers can often be separated by chromatographic techniques.

For certain applications, the diastereomeric mixture may be used directly. In cases where a single diastereomer is required, methods to influence the diastereoselectivity of the protection step would need to be employed. This could involve the use of chiral catalysts for the acetalization reaction, although this is less common for simple EE protection.

A summary of the stereochemical considerations is presented below:

| Stereochemical Aspect | Synthetic Strategy | Expected Outcome |

| Enantioselectivity at C2 | Asymmetric organocatalytic cyanation of acrolein using a chiral catalyst. | High enantiomeric excess (ee) of the desired C2 stereoisomer. |

| Diastereoselectivity of EE protection | Acid-catalyzed reaction of the chiral cyanohydrin with ethyl vinyl ether. | Often results in a mixture of diastereomers. Separation may be required. |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles in its Preparation

The proposed two-step synthesis is:

Step 1: Acrolein + TMSCN → 2-Hydroxybut-3-enenitrile Step 2: 2-Hydroxybut-3-enenitrile + Ethyl vinyl ether → this compound

Atom Economy:

Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product.

Step 1 (Cyanation): The addition of a cyanide source to acrolein can have a high atom economy if a reagent like HCN is used directly. However, for safety and practicality, TMSCN is often employed. In this case, the trimethylsilyl group is lost as a byproduct (e.g., TMS-OH after workup), which lowers the atom economy.

Step 2 (Protection): The addition of ethyl vinyl ether to the alcohol is an addition reaction and, in principle, has 100% atom economy as all atoms of the reactants are incorporated into the product.

Synthetic Efficiency and Process Mass Intensity (PMI):

Process Mass Intensity (PMI) provides a broader measure of the "greenness" of a process by considering the total mass of all materials (reactants, solvents, reagents, workup chemicals) used to produce a certain mass of product.

| Parameter | Step 1: Cyanation | Step 2: Protection | Overall Process |

| Ideal Atom Economy | High (approaching 100% with HCN) | 100% | High |

| Practical Atom Economy (with TMSCN) | Moderate | 100% | Moderate |

| Typical Yield | ~85% | ~90% | ~76.5% |

| Key Solvents | Dichloromethane, Toluene | Dichloromethane | Significant contribution to PMI |

| Workup | Aqueous washes, extractions | Aqueous washes, extractions | Generates aqueous waste |

| Catalyst Loading | Organocatalyst (1-10 mol%) | Acid catalyst (catalytic) | Low contribution to mass |

| Estimated PMI | High (due to solvent use) | Moderate | High |

Green Chemistry Principles Analysis:

Prevention: The generation of silyl byproducts in the cyanation step represents waste. Exploring alternative, more atom-economical cyanide sources would be beneficial.

Catalysis: The use of organocatalysts is a key advantage, as it avoids the use of toxic heavy metals. The catalytic nature of both steps is favorable.

Safer Solvents: The use of chlorinated solvents like dichloromethane is a significant drawback from a green chemistry perspective. The exploration of greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether would improve the environmental profile of the synthesis.

Energy Efficiency: The reactions are typically carried out at or near room temperature, which is energetically favorable.

Reactivity and Transformation Pathways of 2 1 Ethoxyethoxy but 3 Enenitrile

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) in 2-(1-ethoxyethoxy)but-3-enenitrile is a versatile functional handle that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom after initial protonation or complexation.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction typically requires activation of the nitrile, often through protonation with a strong acid, to increase the electrophilicity of the carbon. A wide array of nucleophiles, including organometallic reagents and enolates, can add to the cyano group.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through a nucleophilic addition to the nitrile, followed by hydrolysis of the resulting imine intermediate to yield a ketone. This transformation is a valuable method for the formation of carbon-carbon bonds.

Hypothetical Reaction Scheme:

| Nucleophile | Reagent | Product Type |

| Grignard Reagent | RMgX | Ketone (after hydrolysis) |

| Organolithium Reagent | RLi | Ketone (after hydrolysis) |

| Enolate | Lithium diisopropylamide (LDA), then carbonyl compound | β-Ketonitrile |

This table presents plausible nucleophilic addition reactions and the expected product types based on the general reactivity of nitriles. Specific experimental data for this compound is not currently available in the cited literature.

Reductions of the Nitrile Functionality to Amines or Aldehydes

The nitrile group can be readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Amine: Catalytic hydrogenation or the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction is a fundamental transformation in the synthesis of nitrogen-containing compounds. libretexts.orgyoutube.com

Hypothetical Reaction Scheme:

Reduction to an Aldehyde: A partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.

Hypothetical Reaction Scheme:

| Reagent | Product |

| LiAlH₄, then H₂O | 2-(1-Ethoxyethoxy)but-3-en-1-amine |

| H₂, Raney Ni | 2-(1-Ethoxyethoxy)butan-1-amine |

| DIBAL-H, then H₂O | 2-(1-Ethoxyethoxy)but-3-enal |

This table summarizes common reduction reactions of nitriles and the expected products for this compound based on established chemical principles. libretexts.org Specific yields and conditions would require experimental validation.

Pinner Reaction and Related Transformations for Imidates and Esters

In the presence of an alcohol and a strong acid, such as hydrogen chloride, nitriles undergo the Pinner reaction to form an imidate salt. wikipedia.orgnrochemistry.comorganic-chemistry.orgsynarchive.comnumberanalytics.com This intermediate can then be hydrolyzed to an ester, providing a two-step method for the conversion of a nitrile to an ester.

Hypothetical Reaction Scheme:

The Pinner reaction is a versatile method for the synthesis of esters from nitriles and can be particularly useful when direct hydrolysis is challenging. wikipedia.orgnrochemistry.comorganic-chemistry.org

| Reactants | Intermediate | Final Product |

| This compound, Ethanol, HCl | Ethyl 2-(1-ethoxyethoxy)but-3-imidate hydrochloride | Ethyl 2-(1-ethoxyethoxy)but-3-enoate |

| This compound, Methanol, HCl | Methyl 2-(1-ethoxyethoxy)but-3-imidate hydrochloride | Methyl 2-(1-ethoxyethoxy)but-3-enoate |

This table illustrates the expected products of the Pinner reaction with this compound. The formation of the imidate salt is a key intermediate in this transformation. wikipedia.orgnrochemistry.com

Reactivity of the Alkene Moiety (But-3-ene Unit)

The but-3-ene unit in this compound provides a site for reactions typical of alkenes, including electrophilic additions and pericyclic reactions.

Electrophilic Addition Reactions to the Olefin

The double bond of the but-3-ene unit can undergo electrophilic addition with a variety of reagents. The reaction is initiated by the attack of the π-electrons of the alkene on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product.

For example, the addition of a hydrogen halide, such as hydrogen bromide, would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond to form a more stable secondary carbocation.

Hypothetical Reaction Scheme:

| Reagent | Product | Regioselectivity |

| HBr | 3-Bromo-2-(1-ethoxyethoxy)butanenitrile | Markovnikov |

| H₂O, H⁺ | 3-Hydroxy-2-(1-ethoxyethoxy)butanenitrile | Markovnikov |

| Br₂ | 3,4-Dibromo-2-(1-ethoxyethoxy)butanenitrile | Anti-addition |

This table outlines potential electrophilic addition reactions on the alkene moiety of this compound. The regioselectivity and stereoselectivity are predicted based on established mechanistic principles for electrophilic additions to alkenes.

Pericyclic Reactions, Including Cycloadditions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkene functionality in this compound can participate in pericyclic reactions, most notably as a dienophile in Diels-Alder reactions. umich.eduwikipedia.orgmasterorganicchemistry.com

Diels-Alder Reaction: The presence of the electron-withdrawing nitrile group activates the double bond, making this compound a potentially good dienophile for [4+2] cycloaddition reactions with conjugated dienes. The reaction would lead to the formation of a six-membered ring.

Hypothetical Reaction Scheme:

[2+2] Cycloadditions: While less common than Diels-Alder reactions, [2+2] cycloadditions, particularly photochemical ones, could potentially occur between the alkene of this compound and another alkene to form a cyclobutane (B1203170) ring. youtube.com

| Diene | Reaction Type | Product |

| 1,3-Butadiene | [4+2] Cycloaddition (Diels-Alder) | 4-(1-Ethoxyethoxy)cyclohex-3-ene-1-carbonitrile |

| Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | 5-(1-Ethoxyethoxy)bicyclo[2.2.1]hept-2-ene-6-carbonitrile |

| Ethene (photochemical) | [2+2] Cycloaddition | 3-(1-Ethoxyethoxy)cyclobutane-1-carbonitrile |

This table provides illustrative examples of cycloaddition reactions involving this compound as the two-electron component. The feasibility and outcome of these reactions are based on the principles of pericyclic reactions. umich.eduwikipedia.orgmasterorganicchemistry.comyoutube.com

Olefin Metathesis and Cross-Coupling Reactions Involving the Vinyl Group

The terminal alkene (vinyl group) in this compound is a key site for carbon-carbon bond formation through modern catalytic methods like olefin metathesis and palladium-catalyzed cross-coupling reactions.

Olefin Metathesis: This powerful reaction class enables the redistribution of alkene fragments. wikipedia.org For this compound, cross-metathesis (CM) with another olefin is a primary application. Catalyzed by well-defined ruthenium complexes, such as Grubbs or Hoveyda-Grubbs catalysts, this reaction can introduce a variety of substituents at the terminus of the butene chain. libretexts.orgbeilstein-journals.org The reaction mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org The choice of catalyst is crucial, with second-generation catalysts generally showing higher activity and broader functional group tolerance. libretexts.org

Cross-Coupling Reactions: The vinyl group can also participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to constructing complex molecular architectures. For instance, in a Heck reaction, the vinyl group could couple with an aryl or vinyl halide. Suzuki coupling would involve reaction with an organoboron compound, while Stille coupling would utilize an organotin reagent. nii.ac.jp These reactions typically require a palladium catalyst, a ligand, and a base to proceed efficiently.

Table 1: Potential Cross-Coupling Reactions of the Vinyl Group This table presents hypothetical reaction partners for this compound in common cross-coupling reactions, illustrating the potential for molecular elaboration.

| Reaction Name | Coupling Partner (R-X) | Typical Catalyst/Reagents | Potential Product Structure |

|---|---|---|---|

| Heck Reaction | Aryl-Br or Vinyl-I | Pd(OAc)₂, PPh₃, Et₃N | R-CH=CH-CH(CN)O(EE) |

| Suzuki Coupling | Alkyl-B(OR)₂ | Pd(PPh₃)₄, K₂CO₃ | R-CH=CH-CH(CN)O(EE) |

| Stille Coupling | Aryl-Sn(Bu)₃ | PdCl₂(PPh₃)₂, CuI | Aryl-CH=CH-CH(CN)O(EE) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₂NH | R-C≡C-CH=CH-CH(CN)O(EE) |

Transformations Involving the Acetal (B89532) (1-Ethoxyethoxy) Protecting Group

The 1-ethoxyethoxy (EE) group is an acetal used to protect a hydroxyl group. Its removal or participation in reactions is a key aspect of the synthetic utility of this compound.

The EE group is generally stable to basic and nucleophilic conditions but can be selectively removed under acidic conditions to reveal the parent α-hydroxy nitrile. thieme-connect.de The mild conditions required for its cleavage make it a valuable protecting group, especially in the presence of other acid-sensitive or base-labile functionalities. agroipm.cnuchicago.edu The choice of acid and solvent allows for fine-tuning of the deprotection conditions.

Table 2: Conditions for Deprotection of the 1-Ethoxyethoxy (EE) Group This table outlines common reagent systems and typical conditions for the acidic hydrolysis of EE ethers, applicable to the deprotection of this compound.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Acetic Acid (AcOH) | THF/Water | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 50-60 °C | Catalytic acid source, often used to avoid strongly acidic media. |

| Hydrochloric Acid (HCl) | THF or Methanol | 0 °C to Room Temperature | Dilute aqueous HCl provides rapid deprotection. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C | Strong acid for faster, but less selective, cleavage. |

Beyond simple deprotection, the acetal group can participate directly in reactions. clockss.org In the presence of a Lewis acid, the oxygen atoms of the ethoxyethoxy group can coordinate to the metal center, activating the molecule for subsequent transformations. clockss.org Such activation can facilitate intramolecular cyclizations or rearrangements.

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.denumberanalytics.comcurlyarrows.com For a molecule like this compound, a rearrangement could be triggered following an initial reaction step. For example, the formation of a carbocation adjacent to the oxygen-bearing carbon could initiate a nii.ac.jpacs.org-hydride or alkyl shift, a common pathway in carbocation chemistry. curlyarrows.comyoutube.com While specific rearrangements for this exact compound are not widely documented, the principles of reactions like the Pinacol or Wagner-Meerwein rearrangement could apply to derivatives under appropriate conditions. youtube.com

Tandem and Cascade Reactions Exploiting Multiple Functional Groups within the Compound

The multifunctionality of this compound makes it an ideal candidate for tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of two or more transformations. This approach enhances synthetic efficiency by reducing the number of separate operations.

A potential tandem sequence could be initiated by a Michael addition reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com The α,β-unsaturated nitrile system is an excellent Michael acceptor. Addition of a suitable nucleophile (a "Michael donor") would generate an enolate intermediate. masterorganicchemistry.com If the nucleophile contains a functional group that can react intramolecularly, a subsequent cyclization could occur. For example, a nucleophile with a tethered hydroxyl group could, after the initial Michael addition, attack the nitrile group, leading to the formation of a heterocyclic ring system.

Table 3: Hypothetical Tandem Michael Addition-Cyclization This table illustrates a potential cascade reaction beginning with the conjugate addition of a bifunctional nucleophile to this compound.

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | A nucleophile (e.g., an amino alcohol) adds to the β-carbon of the vinyl group, catalyzed by a base. | Enolate Intermediate |

| 2 | Protonation | The enolate is protonated to give the initial adduct. | Michael Adduct |

| 3 | Intramolecular Cyclization | The nucleophilic group on the added fragment (e.g., the amino group) attacks the electrophilic nitrile carbon. | Cyclized Intermediate |

| 4 | Tautomerization/Hydrolysis | The cyclic intermediate rearranges or is hydrolyzed during workup to yield a stable heterocyclic product (e.g., a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative). | Final Heterocyclic Product |

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical consideration, as the C2 carbon (the carbon bearing the nitrile and the acetal) is a stereocenter. This existing chirality can influence the stereochemical outcome of subsequent reactions, leading to diastereoselectivity.

In reactions that create a new stereocenter, such as a Michael addition to the double bond, the incoming nucleophile may approach preferentially from one face of the molecule over the other. This preference is often dictated by steric hindrance from the bulky ethoxyethoxy protecting group, which can block one face of the molecule, directing the reagent to the opposite, less hindered face.

Furthermore, in elimination reactions, such as the E2 reaction, the stereochemical outcome is highly dependent on the stereochemistry of the starting material. libretexts.orgyoutube.comyoutube.comkhanacademy.org The E2 mechanism requires a specific spatial arrangement where the hydrogen to be removed and the leaving group are anti-periplanar (180° apart). youtube.comyoutube.com If a derivative of this compound were subjected to an E2 elimination, only the diastereomer that can adopt this anti-periplanar conformation will react to form the corresponding alkene product. libretexts.org This makes the reaction stereospecific, meaning different stereoisomers of the reactant will yield different stereoisomers of the product. khanacademy.org In contrast, an E1 reaction, which proceeds through a planar carbocation intermediate, is generally stereoselective, favoring the formation of the more thermodynamically stable alkene isomer (usually the E-isomer). libretexts.orgyoutube.com

Applications of 2 1 Ethoxyethoxy but 3 Enenitrile in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

The concept of a chiral building block is central to asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. wikipedia.orgresearchgate.netuvic.ca A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org After fulfilling its role, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org

Despite the presence of a stereocenter at the carbon bearing the ether group, a comprehensive review of the scientific literature does not reveal significant use of 2-(1-Ethoxyethoxy)but-3-enenitrile as a traditional chiral building block or auxiliary in asymmetric synthesis. While general principles of asymmetric synthesis often involve chiral auxiliaries to control stereochemical outcomes, specific examples detailing the application of this compound for this purpose are not readily found in peer-reviewed studies or patents. Its primary documented utility lies in other areas of synthesis where its specific reactivity is harnessed.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. organic-chemistry.org The synthesis of these ring systems is a cornerstone of organic chemistry.

The structure of this compound, containing both a nitrile and a double bond, theoretically allows for various cyclization reactions to form heterocyclic systems. The nitrile group can be a precursor to amines or can participate directly in cyclization cascades. However, a thorough search of the chemical literature indicates that the application of this compound as a direct precursor for the synthesis of nitrogen-containing heterocyclic compounds is not a widely documented or common strategy. While many methods exist for the synthesis of N-heterocycles, the specific use of this compound for this purpose remains largely unexplored or unreported in major chemical databases and publications.

Intermediate in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. nih.gov These intricate molecules often require a carefully planned sequence of reactions to construct their carbon skeletons and install the correct stereochemistry.

The application of this compound as an intermediate in the total synthesis of complex natural products appears to be highly specific and not broadly reported. Its most significant and well-documented role is in the synthesis of the pharmaceutical compound drospirenone (B1670955), which is a synthetic progestin. google.comgoogle.com Outside of this specific application, its use as a key intermediate in the synthesis of other natural products is not prominently featured in the scientific literature.

Utility in the Construction of Pharmaceutical Scaffolds and Agrochemicals (e.g., in drospirenone synthesis)

The most notable application of this compound is its role as a key reagent in an industrial synthesis of drospirenone. google.comgoogle.com Drospirenone is a synthetic progestin that is used in oral contraceptives and for hormone replacement therapy.

A patented method for the production of drospirenone utilizes this compound in an alkylation reaction with a steroidal intermediate, specifically 6,7,15,16-dimethylene-androst-4-ene-3,17-dione. google.comgoogle.com This reaction is a crucial step in building the spironolactone-type side chain that is characteristic of drospirenone. The ethoxyethoxy group serves as a protecting group for the cyanohydrin functionality, which is later modified to form the final lactone ring of the drospirenone molecule. google.com

The general synthetic approach described in the patent involves the reaction of the steroidal dione (B5365651) with this compound in the presence of a strong base. This process leads to the formation of a new carbon-carbon bond at the 17-position of the steroid. Subsequent chemical transformations convert the nitrile and protected hydroxyl group into the final spirolactone structure. google.com

| Reactant 1 | Reactant 2 | Product | Significance |

| 6,7,15,16-dimethylene-androst-4-ene-3,17-dione | This compound | Drospirenone Precursor | Forms the key C-17 side chain |

While its utility in the synthesis of drospirenone is clearly established, there is a lack of information in the public domain regarding its application in the synthesis of other specific pharmaceutical scaffolds or agrochemicals.

Contributions to Polymer Chemistry and Materials Science as a Functional Monomer

Functional monomers are essential building blocks in polymer chemistry, as they introduce specific chemical functionalities into the resulting polymer chains, thereby tailoring the material's properties for specific applications. The vinyl group in this compound suggests its potential as a monomer for polymerization reactions. The nitrile and protected hydroxyl functionalities could impart unique properties to a polymer, such as altered solubility, reactivity, or thermal stability.

However, a review of the scientific literature and patent databases does not provide any significant evidence of this compound being used as a functional monomer in polymer chemistry or materials science. Its application in these fields appears to be either non-existent or not publicly documented. Supplier information generally lists it for industrial and scientific research uses, but does not specify polymerization applications. echemi.comfluorochem.co.uk

Mechanistic Investigations of Reactions Involving 2 1 Ethoxyethoxy but 3 Enenitrile

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For a hypothetical reaction involving 2-(1-Ethoxyethoxy)but-3-enenitrile, a kinetic study would begin by systematically varying the concentrations of the nitrile and other reactants while monitoring the reaction progress over time.

The data obtained would be used to determine the reaction order with respect to each component, leading to the formulation of a rate law. For instance, if a reaction was found to be first-order in this compound and first-order in a catalyst, the rate law would be expressed as:

Rate = k[this compound][Catalyst]

The rate constant, k, could then be determined at various temperatures to calculate the activation energy (Ea) using the Arrhenius equation. This value provides a quantitative measure of the energy barrier for the reaction. Such kinetic data, while not available for this specific compound, are crucial for distinguishing between proposed mechanistic pathways. For example, kinetic studies on the hydrolysis of cyclodextrins, which share some structural similarities in terms of ether linkages, have been used to detail the step-by-step process of bond cleavage. nih.gov

Isotopic Labeling Experiments for Pathway Determination

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical transformation. wikipedia.orgcreative-proteomics.com In reactions of this compound, isotopes of carbon (¹³C or ¹⁴C), hydrogen (²H, deuterium), or nitrogen (¹⁵N) could be strategically incorporated into the molecule. taylorandfrancis.com

For example, to probe the mechanism of a hypothetical rearrangement or cyclization, one could synthesize this compound with a ¹³C label at the nitrile carbon. After the reaction, the position of the ¹³C label in the product molecule would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. This would unequivocally show how the nitrile group was involved in the reaction and whether the carbon atom migrated.

Similarly, deuterium (B1214612) labeling in the ethoxy group could clarify its role as a leaving group or its participation in intramolecular proton transfer steps. While specific isotopic labeling studies on this compound have not been reported, this methodology has been instrumental in understanding mechanisms for a vast range of organic reactions, including those involving nitriles. iaea.org

Spectroscopic and Spectrometric Probes for Reaction Intermediates and Transition States

The direct observation of transient intermediates and the characterization of transition states are critical for confirming a proposed reaction mechanism. Advanced spectroscopic techniques are employed for this purpose. For reactions involving this compound, one could use:

In-situ NMR and IR Spectroscopy: These techniques can monitor the reaction mixture in real-time, allowing for the potential detection of short-lived intermediates. For example, the formation of a ketenimine or a stabilized carbanion might be observable.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates or complexes formed during a reaction.

UV-Vis Spectroscopy: If any of the intermediates are colored or have a strong chromophore, their formation and decay can be followed using UV-Vis spectroscopy.

While no such intermediates have been documented for this specific nitrile, studies on similar allylic systems have successfully used these methods to identify key intermediates, providing direct evidence for the proposed mechanistic steps. acs.org

Computational Chemistry Support for Proposed Mechanistic Pathways

In the absence of direct experimental evidence, and often in conjunction with it, computational chemistry provides invaluable insights into reaction mechanisms. nih.gov Using methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction involving this compound. nih.govresearchgate.net

Such calculations can:

Determine the geometries and relative energies of reactants, products, intermediates, and transition states.

Calculate activation energy barriers for different possible pathways, allowing for a theoretical prediction of the most likely mechanism. researchgate.net

Provide insights into the electronic structure of transition states, helping to explain observed reactivity and selectivity. acs.org

Simulate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of proposed intermediates, which can then be compared to experimental data.

For example, a computational study could compare a concerted pericyclic reaction pathway with a stepwise pathway involving a charged intermediate. The calculated energy barriers for each pathway would indicate which is more energetically favorable. Computational studies have been extensively used to elucidate the mechanisms of cycloaddition reactions involving nitriles and the formation of cyanohydrins. researchgate.netacs.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 2 1 Ethoxyethoxy but 3 Enenitrile

Conformational Analysis and Determination of Energy Minima

There are no published studies detailing the conformational analysis of 2-(1-ethoxyethoxy)but-3-enenitrile. Such an analysis would typically involve computational methods to identify the various spatial arrangements of the molecule (conformers) and to determine their relative stabilities by calculating their potential energies. The goal would be to identify the global and local energy minima on the potential energy surface, which correspond to the most stable and metastable conformations, respectively. However, no such data has been reported for this specific compound.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

A detailed analysis of the electronic structure of this compound is not available in the current scientific literature. This type of study would involve quantum chemical calculations to understand the distribution of electrons within the molecule. Key aspects of such an analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile. No data on the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound has been published.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting non-covalent interactions and sites of chemical attack. No ESP maps for this compound have been found in the literature.

Due to the absence of these computational studies, no data tables for electronic properties or reactivity descriptors can be provided.

Transition State Modeling and Prediction of Reaction Pathways

There are no published computational studies on the transition state modeling or prediction of reaction pathways involving this compound. Such research would involve complex calculations to identify the high-energy transition state structures that connect reactants to products for various chemical transformations. By modeling these pathways, chemists can predict the feasibility and kinetics of potential reactions. The absence of such studies means there is no available data on the activation energies or geometries of transition states for reactions involving this compound.

Solvation Effects on Molecular Properties and Reactivity Profiles

The influence of solvents on the properties and reactivity of this compound has not been investigated in the scientific literature. Solvation studies typically employ computational models, such as implicit or explicit solvent models, to simulate how the surrounding solvent molecules affect a solute's conformation, electronic structure, and reaction energetics. Without such studies, it is not possible to provide information on how different solvent environments might alter the behavior of this compound.

Advanced Methodologies for the Handling and Derivatization of 2 1 Ethoxyethoxy but 3 Enenitrile

Implementation in Flow Chemistry Approaches for Continuous Synthesis and Transformation

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. capes.gov.br While specific literature on the continuous synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile is not abundant, the principles and benefits observed for the synthesis of other cyanohydrins and nitriles are directly applicable.

Flow chemistry setups, typically involving the pumping of reagents through a network of tubes and reactors, allow for precise management of residence time, temperature, and mixing. This level of control is particularly advantageous for reactions involving thermally sensitive or unstable intermediates, a common feature in the synthesis of cyanohydrins. capes.gov.br The continuous nature of flow processes also minimizes the volume of hazardous reagents at any given time, a significant safety improvement when working with cyanide sources.

The synthesis of cyanohydrins, the structural precursors to this compound, has been successfully demonstrated in continuous flow systems. For instance, the enantioselective synthesis of cyanohydrins using immobilized enzymes in flow reactors has shown high substrate conversion and enantiomeric excess with short residence times. rsc.orggoogle.com These systems benefit from the ease of catalyst recycling and process automation, leading to increased productivity. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for Analogous Cyanohydrin Formation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | 3-30 minutes google.com |

| Productivity (STY) | Lower | 60 to 1290 g L⁻¹ h⁻¹ google.com |

| Safety | Higher risk with large volumes | Reduced risk with small volumes capes.gov.br |

| Process Control | Limited | Precise control over parameters capes.gov.br |

| Scalability | Difficult | Straightforward google.com |

The derivatization of the nitrile group in compounds like this compound can also be effectively carried out in flow. For example, the hydrogenation of nitriles to primary amines, a common transformation, has been efficiently performed in continuous flow, often with improved yield and selectivity compared to batch methods. youtube.com

Application of Microreactor Technology for Enhanced Reaction Control

Microreactors, with their characteristic internal dimensions in the sub-millimeter range, represent a significant advancement in chemical synthesis technology, offering unparalleled heat and mass transfer capabilities. youtube.com These properties are a direct result of the high surface-area-to-volume ratio inherent in their design. For a compound like this compound, the use of microreactors can lead to substantial improvements in reaction control and product quality.

The small reaction volumes within microreactors allow for rapid and uniform heating and cooling, which is critical for controlling fast and highly exothermic or endothermic reactions. This precise temperature control can suppress the formation of byproducts and enhance the selectivity towards the desired product. Furthermore, the efficient mixing achieved in microchannels ensures homogeneous reaction conditions, leading to more consistent product yields and quality. google.com

The synthesis of various functionalized nitriles and related structures has been successfully implemented in microreactors. For example, the enantioselective synthesis of (R)-cyanohydrins has been demonstrated in a silica (B1680970) microreactor with an immobilized enzyme, achieving high substrate conversion (90–95%) and enantiomeric excess (90–98%). google.com The use of a microreactor in this case also suppressed undesirable background reactions. google.com

Table 2: Key Advantages of Microreactor Technology in Chemical Synthesis

| Feature | Advantage | Reference |

|---|---|---|

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, leading to faster reactions and better temperature control. | |

| Small Internal Dimensions | Precise control over reaction conditions and improved safety due to small reagent volumes. | youtube.com |

| Continuous Flow Operation | Enables automation, high-throughput screening, and seamless scalability by numbering-up. | google.com |

| Rapid Mixing | Ensures reaction homogeneity, leading to consistent product quality and higher yields. | |

The ability to safely handle hazardous reagents and unstable intermediates makes microreactors particularly suitable for the synthesis and derivatization of cyanohydrin-based molecules. capes.gov.br The inherent safety of operating with minute quantities of material at any given time opens up possibilities for exploring novel and more reactive chemical transformations.

Development and Screening of Novel Catalytic Systems for Specific Transformations

The development of novel and efficient catalytic systems is paramount for the selective derivatization of complex molecules like this compound. The presence of multiple functional groups—a nitrile, an ether, and an alkene—necessitates catalysts with high chemoselectivity to target a specific site for transformation.

For transformations involving the nitrile group, a variety of catalytic systems have been developed. For instance, ruthenium-based catalysts have proven effective for the hydrogenation of nitriles to primary amines under mild conditions, demonstrating broad functional group tolerance. youtube.com The hydrolysis of nitriles to amides can be achieved using catalysts like Wilkinson's catalyst in the presence of an aldoxime as a water surrogate, a method that is compatible with various functional groups.

The allylic nature of the but-3-enenitrile backbone presents opportunities for a range of catalytic C-C bond-forming reactions. For example, the direct catalytic asymmetric addition of allylic cyanides to aldehydes has been achieved, providing a route to enantioenriched unsaturated δ-valerolactones. Furthermore, ruthenium pincer complexes have been shown to catalyze the coupling of nitriles with allylic alcohols.

The screening of catalysts for specific transformations of this compound would likely involve a combinatorial approach, potentially accelerated by high-throughput screening techniques often employed in conjunction with microreactor technology. This would allow for the rapid evaluation of a wide range of catalysts and reaction conditions to identify the optimal system for a desired derivatization.

Table 3: Examples of Catalytic Systems for Transformations of Related Nitriles and Allylic Compounds

| Transformation | Catalyst System | Substrate Class | Reference |

|---|---|---|---|

| Nitrile Hydrogenation | Ruthenium complexes with triphenylphosphine | Aryl, alkyl, and heterocyclic nitriles | youtube.com |

| Nitrile Hydrolysis | Wilkinson's catalyst (RhCl(PPh₃)₃) with acetaldoxime | Aliphatic and aromatic nitriles | |

| Asymmetric Cyanosilylation | Chiral oxazaborolidinium salts | Aldehydes | |

| Allylic Cyanide Addition | Soft Lewis acid/hard Brønsted base cooperative catalysts | Aldehydes |

The development of enantioselective catalysts is also of significant interest, particularly for creating chiral centers from the prochiral elements of this compound. Chiral Lewis acids and organocatalysts have shown great promise in the asymmetric synthesis and derivatization of cyanohydrins and related compounds.

Future Directions and Emerging Research Avenues for 2 1 Ethoxyethoxy but 3 Enenitrile

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The evolution of chemical synthesis is increasingly driven by automation and high-throughput experimentation (HTE), which enable the rapid screening of reaction conditions and the discovery of novel transformations. acspubs.org Platforms that allow for parallel experimentation on a microscale, coupled with rapid analysis techniques, have become indispensable tools in both academic and industrial research for accelerating discovery and optimization. acspubs.orgrsc.org

For a molecule like 2-(1-Ethoxyethoxy)but-3-enenitrile, HTE platforms could be instrumental in mapping its reactivity profile. The presence of multiple reactive sites—the nitrile, the alkene, and the acetal (B89532) protecting group—offers a rich landscape for exploration. An HTE approach would allow for the systematic variation of catalysts, solvents, bases, and temperatures to efficiently identify optimal conditions for selective transformations at each of these sites.

For instance, a screening campaign could focus on the selective hydrogenation of the vinyl group while preserving the nitrile and acetal functionalities. A 96-well plate format could be employed to test a variety of catalysts and hydrogen sources simultaneously.

Table 1: Hypothetical High-Throughput Screening for Selective Hydrogenation

| Well | Catalyst (mol%) | Hydrogen Source | Solvent | Conversion (%) |

|---|---|---|---|---|

| A1 | Pd/C (5) | H₂ (1 atm) | Ethanol | 95 |

| A2 | PtO₂ (5) | H₂ (1 atm) | Ethanol | 98 |

| A3 | Wilkinson's Cat. (2) | H₂ (1 atm) | Toluene | 85 |

| B1 | Pd/C (5) | HCO₂NH₄ | Methanol | 75 |

| B2 | Raney Ni (10) | H₂ (1 atm) | Ethanol | 99 (Nitrile reduction observed) |

Such automated screening would rapidly identify conditions for desired reactions, bypassing the laborious one-at-a-time approach and accelerating the development of this building block for further synthetic applications. acs.org

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique combination of functional groups in this compound suggests a potential for novel chemical transformations. The interplay between the nitrile and the adjacent vinyl group could be exploited to construct complex molecular architectures.

Future research could investigate intramolecular cyclization reactions. For example, under radical conditions, it might be possible to induce a cyclization between the vinyl group and the nitrile, potentially forming five- or six-membered nitrogen-containing rings after subsequent transformations. Another avenue would be to explore transition-metal-catalyzed reactions that engage both functionalities, such as a hydrocyanation across the double bond or a tandem reaction where the nitrile directs the reactivity of the alkene.

Furthermore, the acetal protecting group, while conventionally used for stability, could be a participant in novel reactivity. Lewis acid-mediated reactions could potentially lead to a cascade reaction involving the cleavage of the acetal and subsequent participation of the liberated hydroxyl group with the nearby functionalities.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Proposed Reagents | Potential Product Class |

|---|---|---|

| Radical Cyclization | AIBN, Bu₃SnH | Cyclopentylamines (after reduction) |

| Metathesis | Grubbs Catalyst, Ethylene | Modified nitriles |

| Lewis Acid Cascade | TiCl₄ | Cyclic ethers or lactones |

| Pauson-Khand Reaction | Co₂(CO)₈, heat | Bicyclic cyclopentenones |

Development of Sustainable and Environmentally Benign Synthetic Strategies

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources. The synthesis and transformations of this compound are prime candidates for the application of these principles.

The classical synthesis of cyanohydrins often involves toxic cyanide sources like HCN or KCN. wikipedia.org Future research could focus on developing greener routes to this compound and its precursors. This could involve biocatalytic methods, using enzymes like oxynitrilases, which can perform enantioselective cyanohydrin synthesis under mild, aqueous conditions. nih.gov Another approach is the use of less toxic cyanide sources, such as trimethylsilyl (B98337) cyanide, coupled with a recyclable catalyst. rsc.org The development of a CO2-mediated cyanohydrin synthesis under neutral conditions could also provide a safer alternative. nih.gov

For its subsequent transformations, employing catalytic methods over stoichiometric reagents would be a key objective. For instance, using catalytic amounts of a transition metal for hydrogenation or oxidation reactions, instead of stoichiometric metal hydrides or oxidants, would significantly improve the atom economy and reduce waste.

Scalability and Development of Industrial-Scale Processes

For any chemical compound to be of practical use, its synthesis must be scalable to an industrial level. The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, heat management, and cost-effectiveness. acs.org

Future research on this compound would need to address these challenges. The development of a continuous flow process for its synthesis could offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, enhanced safety (especially when dealing with potentially hazardous reagents), and easier scalability. sigmaaldrich.com

Potential Applications in Interdisciplinary Chemical Disciplines

The structural features of this compound make it a promising candidate for applications across various chemical disciplines, including medicinal chemistry and materials science.

In medicinal chemistry , the cyanohydrin moiety is a precursor to α-hydroxy acids and certain amino acids, which are important pharmacophores. innovations-report.comsciencedaily.com The vinyl group allows for a range of modifications and coupling reactions to build molecular complexity. acs.org For example, the compound could serve as a starting point for the synthesis of novel heterocyclic scaffolds, which are prevalent in many pharmaceuticals. The nitrile group itself is found in over 30 approved drugs. epo.org Research has shown that cyanohydrin derivatives can act as potent and selective inhibitors for viral proteases. acs.orgnih.gov

In materials science , the vinyl group suggests that this compound could be used as a functional monomer in polymerization reactions. The incorporation of the polar nitrile group into a polymer backbone can enhance properties such as thermal stability and chemical resistance. lu.senumberanalytics.comnumberanalytics.com Copolymers created with this monomer could lead to materials with tailored properties for applications ranging from specialty coatings to advanced textiles.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Ethoxyethoxy)but-3-enenitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound likely involves protecting group strategies. A plausible route includes:

- Step 1: Protection of a hydroxyl group in a precursor (e.g., but-3-enenitrile derivative) using ethyl vinyl ether under acid catalysis to form the ethoxyethoxy moiety.

- Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to maximize yield. For example, anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·OEt₂) may improve selectivity .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify the ethoxyethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and nitrile carbon (δ ~115–120 ppm).

- IR Spectroscopy: Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and ether linkages (C-O-C stretch ~1100 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Basic: How does the reactivity of the nitrile group in this compound compare to other α,β-unsaturated nitriles?

Methodological Answer:

The nitrile group’s reactivity is influenced by conjugation with the adjacent double bond:

- Nucleophilic Additions: The electron-withdrawing nitrile enhances electrophilicity at the β-carbon, enabling Michael additions with amines or thiols.

- Reduction: Use LiAlH₄ or catalytic hydrogenation to convert the nitrile to an amine or alkane.

- Comparative Studies: Contrast with simpler nitriles (e.g., crotononitrile ) to assess steric and electronic effects of the ethoxyethoxy substituent.

Advanced: What mechanistic insights explain the stability of the ethoxyethoxy group under acidic or oxidative conditions?

Methodological Answer:

The ethoxyethoxy group is susceptible to hydrolysis under acidic conditions:

- Mechanism: Protonation of the ether oxygen followed by nucleophilic attack by water, yielding a diol intermediate. Kinetic studies (e.g., varying pH and temperature) can quantify degradation rates.

- Oxidative Stability: Investigate using ozone or peroxides to assess radical-mediated cleavage pathways. Surface adsorption studies (e.g., on silica ) may reveal stabilization effects in heterogeneous environments.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR signals?

Methodological Answer:

- Variable Temperature NMR: Determine if signal splitting arises from conformational isomerism (e.g., restricted rotation around the ethoxyethoxy group).

- 2D NMR (COSY, HSQC): Assign overlapping peaks and verify coupling constants.

- Cross-Validation: Compare with computational models (DFT-based NMR chemical shift predictions) to identify discrepancies .

Advanced: What experimental strategies can elucidate the environmental fate of this compound in indoor settings?

Methodological Answer:

- Surface Reactivity Studies: Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption/desorption kinetics on indoor surfaces (paint, polymers) .

- Degradation Pathways: Simulate UV exposure or ozone interactions in environmental chambers, analyzing products via LC-MS.

- Ecotoxicity Assays: Evaluate microbial degradation using soil or water samples, measuring nitrile-to-amide conversion rates.

Advanced: How can this compound be integrated into multi-step syntheses of complex heterocycles?

Methodological Answer:

- Cyclization Reactions: Utilize the nitrile group in [2+2] cycloadditions or as a directing group for C-H activation.

- Case Study: Couple with Grignard reagents to form ketones, followed by intramolecular aldol condensation to generate pyrrolidines or pyridines.

- Troubleshooting: Optimize protecting group strategies (e.g., orthogonal protection for the nitrile and ether) to prevent side reactions .

Advanced: What statistical approaches are recommended for analyzing contradictory yield data in scaled-up syntheses?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, solvent purity) affecting yield.

- Multivariate Analysis: Apply PCA or PLS regression to identify correlations between reaction parameters and outcomes.

- Reproducibility Checks: Replicate reactions under controlled conditions (e.g., inert atmosphere) to distinguish human error from mechanistic flaws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.